![molecular formula C18H16N2O2S B2823978 1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 875424-21-8](/img/structure/B2823978.png)
1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a chemical compound with the CAS Number: 875424-21-8 . It has a molecular weight of 324.4 and its molecular formula is C18H16N2O2S . The IUPAC name for this compound is (E)-3-benzyl-5-(4-methoxybenzylidene)-2-thioxoimidazolidin-4-one .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a methoxyphenyl group, a sulfanyl group, and an imidazolone group . The exact 3D structure would require more detailed analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a melting point of 16-17 degrees Celsius . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the available literature .Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structure
Compounds structurally related to "1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one" have been studied for their coordination behavior and interaction with metal centers. For example, the interaction of certain sulfonamido derivatives with nickel centers has been investigated, leading to the formation of complex structures characterized by elemental analysis, IR spectroscopy, and magnetic measurements. These studies contribute to the understanding of molecular structures and the design of new coordination compounds (Bermejo et al., 2000).
Antiprotozoal and Antimicrobial Activities
Research on compounds similar to "1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one" has shown significant antiprotozoal and antimicrobial activities. For instance, derivatives have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying strong activity and offering a potential for the development of new antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Corrosion Inhibition
The synthesis of benzimidazole derivatives structurally similar to the query compound has been explored for their corrosion inhibition properties. These studies focus on the protection of metals in acidic environments, offering insights into the design of effective corrosion inhibitors. The adsorption characteristics and inhibition efficiencies of these compounds highlight their potential in materials science and industrial applications (Ammal et al., 2018).
Pharmaceutical Applications
Compounds with structural similarities to "1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one" have been investigated for their pharmaceutical applications, including anti-ulcer and anti-inflammatory activities. For instance, novel thiazolo[3,2‐a]pyrimidines showing anti-inflammatory properties and potential for ulcer activity have been synthesized and tested, indicating the therapeutic potential of such molecules (Tozkoparan et al., 1998).
Propriétés
IUPAC Name |
3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-17(21)20(18(23)19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYYIHPBINTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

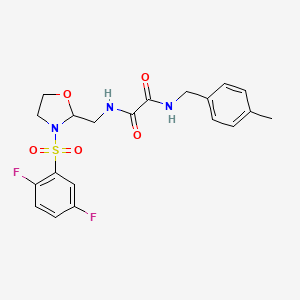
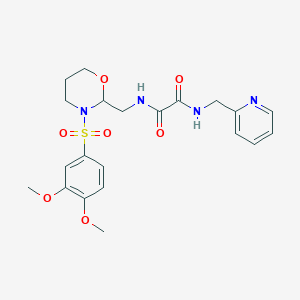
![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)
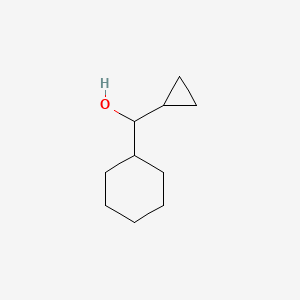
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)



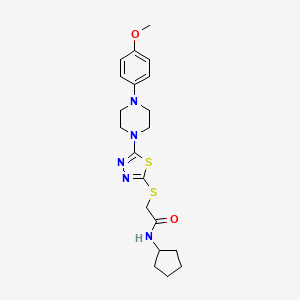

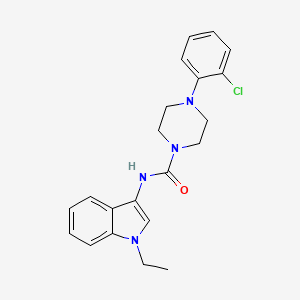
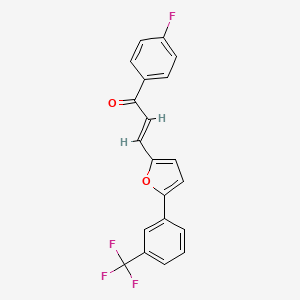
![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)